4-chloro-N,N-dimethylquinazolin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
4-chloro-N,N-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3 |
InChI Key |
WSLBXUUJVCFGJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=N1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro N,n Dimethylquinazolin 2 Amine and Its Functionalized Analogues
Established Synthetic Pathways and Precursors to the Quinazoline (B50416) Core
The foundational methods for constructing the quinazoline scaffold often involve sequential reactions, building the heterocyclic system step-by-step. These established pathways, while sometimes lengthy, provide a reliable route to the target compounds and their precursors.
Multi-Step Synthesis Approaches
Multi-step synthesis is a classical approach to constructing complex molecules like quinazolines through a sequence of individual reactions. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com This methodology allows for the gradual assembly of the molecular framework, with purification of intermediates at each stage. A common strategy involves the initial synthesis of a substituted aniline (B41778), which then undergoes cyclization to form the quinazoline ring.
For instance, the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxy quinazoline derivatives has been achieved through a two-step process starting from 6,7-dimethoxy quinazolin-2,4-diones. researchgate.netderpharmachemica.com The initial step involves converting the dione (B5365651) to an intermediate, 2,4-dichloro-6,7-dimethoxy quinazoline, by refluxing with phosphorus oxychloride in the presence of N,N-dimethylaniline. researchgate.netderpharmachemica.com In the subsequent step, this dichloro-intermediate is refluxed with various aniline derivatives in isopropanol (B130326) to yield the final products. researchgate.netderpharmachemica.com
A more extended, five-step synthesis has been reported for 2-chloro-4-amino-6,7-dimethyl quinazoline, starting from o-dimethoxybenzene (veratrole). google.com The process involves:
Nitration: Veratrole is nitrated to produce 3,4-dimethoxy nitrobenzene. google.com
Reduction: The nitro group is reduced to an amine, yielding 3,4-dimethoxy aniline. google.com
Carbamidation: The aniline derivative reacts with triphosgene (B27547) and cyanamide (B42294) to form 3,4-dimethoxy phenyl cyano carbamide. google.com
Cyclohydrolysis: The carbamide intermediate is treated with phosphorus pentachloride and phosphorus oxychloride to form the quinazoline ring. google.com
Refining: The final product is purified through an alkalization refining reaction. google.com
These multi-step approaches, while effective, often require harsh reagents and elevated temperatures.
Acid-Mediated [4+2] Annulation Reactions for 2-Aminoquinazoline Derivatives
Acid-mediated annulation reactions provide an efficient route to the quinazoline core, often proceeding through a [4+2] cycloaddition-type mechanism. These reactions typically involve the condensation of a 2-aminobenzonitrile (B23959) or a related precursor with a suitable coupling partner.
For example, the synthesis of 2-aminated quinazolines can be achieved through the reaction of 2-aminobenzophenone (B122507) with cyanamide derivatives in the presence of an acid catalyst like p-toluene sulfonic acid (PTSA). mdpi.com In this process, the acid facilitates the cyclization, leading to the formation of the quinazoline ring system with yields ranging from 75–81%. mdpi.com Another approach involves the decarboxylative annulation of α-amino acids with γ-nitroaldehydes, a reaction promoted by simple acetic acid, which proceeds via azomethine ylide intermediates. nih.gov
Metal-Free Oxidative Annulation Approaches
In an effort to develop more sustainable synthetic methods, significant research has focused on metal-free oxidative annulation reactions. rsc.orgnih.gov These methods avoid the use of transition metals, reducing cost and potential metal contamination in the final products.
Several strategies have emerged in this area. One such approach utilizes molecular iodine as a catalyst for the synthesis of N,4-disubstituted quinazolin-2-amines from 2-aminobenzophenone, phenylisothiocyanate, and ammonium (B1175870) acetate (B1210297). mdpi.com Another innovative method employs Rose Bengal, a photoredox organocatalyst, under visible light irradiation to achieve the oxidative coupling of amidines, yielding multi-substituted quinazolines. mdpi.com These reactions are often characterized by their operational simplicity and the use of readily available and environmentally benign reagents. mdpi.comnih.gov The development of these metal-free pathways represents a significant step towards greener chemistry in the synthesis of heterocyclic compounds. nih.gov
Modern Catalytic Strategies for Quinazoline Synthesis
The field of organic synthesis has been revolutionized by the development of transition metal-catalyzed reactions, which offer high efficiency and selectivity. Palladium and ruthenium catalysts, in particular, have proven to be powerful tools for the construction of the quinazoline skeleton.
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in quinazoline synthesis is well-documented. researchgate.netresearchgate.net These methods often involve intramolecular cyclization or intermolecular cross-coupling reactions to construct the heterocyclic ring.
A notable example is the palladium-catalyzed three-component reaction for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, aryl halides, and tert-butyl isocyanide. acs.org This one-pot methodology proceeds via an isocyanide insertion/cyclization sequence and offers operational simplicity with moderate to excellent yields. acs.org
Suzuki cross-coupling reactions, a staple of C-C bond formation, have also been employed to synthesize functionalized quinazolines. mdpi.com For instance, novel quinazolinylphenyl-1,3,4-thiadiazole conjugates have been prepared in high yields by reacting bromo-substituted quinazolines with boronic acid pinacol (B44631) esters in the presence of a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2). mdpi.com
Furthermore, palladium acetate (Pd(OAc)2) has been used to catalyze the intramolecular imidoylative cross-coupling of N-(2-bromoaryl)amidines with isocyanides to produce 4-aminoquinazolines. mdpi.com This method is effective for a variety of aliphatic isocyanides, providing the desired products in yields ranging from 20-95%. mdpi.com
Table 1: Examples of Palladium-Catalyzed Quinazoline Synthesis
| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminobenzamides, Aryl Halides, tert-Butyl Isocyanide | Palladium Catalyst | Quinazolin-4(3H)-ones | Moderate to Excellent | acs.org |
| Bromo-substituted Quinazolines, Boronic Acid Pinacol Esters | Pd(dppf)Cl₂ | Quinazolinylphenyl-1,3,4-thiadiazole Conjugates | High | mdpi.com |
| N-(2-bromoaryl)amidines, Isocyanides | Pd(OAc)₂ | 4-Aminoquinazolines | 20-95 | mdpi.com |
Ruthenium-Catalyzed C-H Activation and Annulation
Ruthenium catalysts have emerged as a powerful alternative for the synthesis of quinazolines, often proceeding through C-H bond activation and annulation pathways. mdpi.com These reactions are highly atom-economical and can provide access to a wide range of substituted quinazolines.
One approach involves the ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazoline products. acs.org This method is highly selective and avoids the use of reactive reagents or the formation of toxic byproducts. acs.org Another efficient method utilizes a bifunctional ruthenium NNN-pincer complex for the acceptorless dehydrogenative coupling (ADC) of alcohols with nitriles, producing quinazolines with only hydrogen and water as byproducts. rsc.org This catalytic system has demonstrated remarkably high turnover numbers (TON), highlighting its efficiency. rsc.org
Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has also been achieved using the 8-aminoquinolinyl moiety as a bidentate directing group. nih.gov This reaction proceeds in the presence of a copper(II) acetate oxidant and offers a broad substrate scope, including both symmetrical and unsymmetrical alkynes. nih.gov
Table 2: Examples of Ruthenium-Catalyzed Quinazoline Synthesis
| Starting Materials | Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| 2-Aminophenyl Ketones, Amines | In situ formed [Ru]/L system | Dehydrogenative Coupling | High selectivity, no toxic byproducts | acs.org |
| 2-Aminobenzyl Alcohols, Nitriles | Ruthenium NNN-pincer complex | Acceptorless Dehydrogenative Coupling | High TON, environmentally benign | rsc.org |
| N-quinolin-8-yl-benzamides, Alkynes | Ruthenium catalyst, Cu(OAc)₂·H₂O | Oxidative Annulation | Broad substrate scope, high regioselectivity | nih.gov |
Copper-Catalyzed Oxidative Functionalization
Copper catalysis has emerged as a powerful tool for the synthesis of quinazoline derivatives through oxidative functionalization. These methods often utilize readily available starting materials and proceed under relatively mild conditions. A notable approach involves the copper-catalyzed oxidative coupling between quinazoline 3-oxides and various partners, such as unactivated aldehydes or formamides. rsc.orgnih.gov This strategy allows for the introduction of functional groups at the C4 position of the quinazoline core.
One efficient protocol describes the copper-catalyzed oxidative functionalization of benzylic C(sp³)–H bonds with quinazoline 3-oxides, providing a wide array of quinazolin-4(3H)-one derivatives in good to excellent yields using a Cu/TBHP (tert-butyl hydroperoxide) oxidation system. rsc.org A plausible mechanism suggests the involvement of radical species in this transformation. rsc.org
Another strategy involves a domino reaction sequence for the synthesis of quinazolinones from substituted 2-halobenzamides and (aryl)methanamines. acs.org This copper-catalyzed process proceeds via a sequential Ullmann-type coupling and aerobic oxidative C-H amidation, using air as an environmentally benign oxidant. acs.org This method is significant as it avoids the need for pre-functionalized substrates and harsh oxidants. Similarly, a simple and efficient copper-catalyzed synthesis of quinazoline derivatives has been developed from substituted (2-bromophenyl)methylamines and amides, which also proceeds through a sequential Ullmann-type coupling and aerobic oxidation cascade. nih.gov
Table 1: Examples of Copper-Catalyzed Reactions for Quinazoline Synthesis This table is interactive. Click on the headers to sort.
| Catalyst System | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ / TBHP | Quinazoline 3-oxides, Toluene derivatives | Quinazolin-4(3H)-ones | C(sp³)–H bond functionalization; Good to excellent yields. | rsc.org |
| CuI / K₃PO₄ | 2-Halobenzamides, (Aryl)methanamines | Quinazolinones | Domino Ullmann coupling/aerobic C-H amidation; Air as oxidant. | acs.org |
| CuI | (2-Bromophenyl)methylamines, Amides | Quinazolines | Ligand-free; Air as oxidant; Sequential Ullmann coupling/aerobic oxidation. | nih.gov |
Iron-Catalyzed Cross Dehydrogenative Coupling Reactions
Iron catalysis represents a cost-effective and environmentally benign alternative for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov Cross-dehydrogenative coupling (CDC) reactions catalyzed by iron are particularly attractive as they often involve the direct coupling of two C-H bonds, minimizing waste and the need for pre-functionalized substrates. mdpi.comnih.gov
In the context of quinazoline synthesis, iron-catalyzed CDC provides a direct route to functionalized quinazolinones. One such method describes the synthesis of 2-aryl quinazolinones from methyl arenes and anthranilamides. rsc.orgscispace.com In this process, the C–H functionalization of the benzylic sp³ carbon is achieved using di-t-butyl peroxide as an oxidant under an air atmosphere, followed by an amination–aerobic oxidation sequence to complete the annulation. rsc.orgscispace.com This iron-catalyzed reaction tolerates a wide variety of functional groups, delivering the desired products in good yields. rsc.org
This approach is part of a broader trend in organic synthesis that leverages inexpensive and abundant iron catalysts for C-C bond formation, representing a highly atom-economical pathway. mdpi.comnih.gov The ability to use iron avoids the toxicity and high cost associated with many other transition metals. mdpi.com
Table 2: Iron-Catalyzed Cross-Dehydrogenative Coupling for Quinazolinone Synthesis This table is interactive. Click on the headers to sort.
| Catalyst | Reactants | Oxidant | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| FeCl₃ | Methyl arenes, Anthranilamides | Di-t-butyl peroxide (DTBP) / Air | 2-Aryl quinazolinones | 57–95% | rsc.orgscispace.com |
Microwave-Assisted Synthesis and Green Chemistry Principles in Quinazoline Production
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often milder reaction conditions. frontiersin.orgnih.govexlibrisgroup.com These benefits are attributed to the unique thermal and kinetic effects of microwave irradiation. frontiersin.orgnih.gov
The application of microwave irradiation to the synthesis of quinazolines and quinazolinones has been extensively reviewed, highlighting its role in promoting sustainable chemical transformations. frontiersin.orgnih.govexlibrisgroup.com For instance, fast and eco-friendly microwave-assisted reactions have been developed for synthesizing new quinazoline derivatives in aqueous media, a green solvent. rsc.org An iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines to produce quinazolinones has also been successfully performed in water under microwave irradiation, representing a green and efficient method. rsc.org
The Niementowski quinazoline synthesis, a classic method involving the reaction of anthranilic acids with amides, traditionally requires high temperatures and long reaction times. frontiersin.org The use of microwave irradiation can significantly improve this process, reducing reaction times and increasing yields. frontiersin.org For example, the condensation of 4-chloroquinazolines with anthranilic acids under microwave irradiation at 150°C can be completed in just 30 minutes. frontiersin.org These examples underscore the power of microwave technology to facilitate quinazoline synthesis in line with green chemistry principles. frontiersin.orgrsc.orgrsc.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Quinazoline Synthesis This table is interactive. Click on the headers to sort.
| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |
|---|---|---|---|---|
| Niementowski Synthesis | High temperature, lengthy reaction | 150°C, 30 min | Drastic reduction in reaction time | frontiersin.org |
| Iron-Catalyzed Cyclization | N/A | Reaction in water | Use of green solvent, rapid | rsc.org |
| S-alkylation / Sᵣₙ1 Reaction | N/A | Reaction in aqueous medium | Eco-friendly, fast | rsc.org |
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product, which is essential for both laboratory-scale research and industrial production. For the synthesis of 4-chloro-N,N-dimethylquinazolin-2-amine and its analogues, several parameters must be carefully controlled.
The synthesis often involves a multi-step process starting from precursors like 2-aminobenzoic acid derivatives. scispace.com Key steps typically include cyclization, chlorination, and subsequent amination. scispace.com For the chlorination step, reagents such as phosphorus oxychloride (POCl₃) are commonly used to convert a quinazolinedione into a dichloroquinazoline intermediate (e.g., 2,4-dichloroquinazoline). derpharmachemica.com The reaction is often performed in the presence of a base like N,N-dimethylaniline and refluxed for several hours. derpharmachemica.com
The final amination step, where the chloro group is displaced by an amine, is critical for selectivity. In the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines, the choice of solvent and base is important. nih.gov While traditional methods may require long reaction times, especially with electron-poor anilines, microwave-assisted protocols using a mixture of THF and water can furnish the desired products in high yields within minutes. nih.gov For the specific synthesis of N,N-dimethylamine derivatives, the reaction of a 4-chloroquinoline (B167314) with N,N-dimethylamine can be carried out under controlled heating. nih.gov
Optimization involves a systematic study of variables such as:
Solvent: Solvents like isopropanol, ethanol, or THF are often used. derpharmachemica.com Their polarity can influence reaction rates and solubility.
Temperature: Precise temperature control is essential. For instance, amination reactions might be conducted at temperatures ranging from 80°C to 130°C. nih.gov
Catalyst/Base: The choice and amount of catalyst or base (e.g., triethylamine, potassium carbonate) can significantly affect nucleophilicity and reaction efficiency. nih.gov
Reaction Time: Monitoring the reaction via techniques like TLC is crucial to determine the optimal duration and prevent the formation of byproducts. scispace.comderpharmachemica.com
By carefully tuning these parameters, the synthesis of target compounds like this compound can be achieved with high efficiency and purity. scispace.com
Chemical Reactivity and Derivatization Strategies of 4 Chloro N,n Dimethylquinazolin 2 Amine
Nucleophilic Aromatic Substitution Reactions at the C4 Position
The chlorine atom at the C4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr), serving as a primary site for introducing diverse functionalities.
Amine-Mediated Substitutions for Anilinoquinazoline Formation
The reaction of 4-chloroquinazolines with various amines is a widely employed method for synthesizing 4-aminoquinazoline derivatives, which are recognized as privileged structures in medicinal chemistry. researchgate.netresearchgate.netresearchgate.net Specifically, the displacement of the C4-chloro group with anilines or substituted anilines provides a direct route to 4-anilinoquinazolines. These reactions are typically performed by refluxing the 4-chloroquinazoline (B184009) substrate with the desired aniline (B41778) derivative in a suitable solvent like isopropanol (B130326). rsc.orgacs.org
Microwave-assisted, base-free N-arylation of 4-chloroquinazolines in a THF/H₂O solvent system has been shown to be a rapid and efficient method for producing a library of 4-anilinoquinazolines in good yields. researchgate.net This method is compatible with a range of substituted anilines. researchgate.net However, the electronic properties of the aniline can influence reactivity; electron-rich anilines tend to react under milder conditions, whereas anilines with strong electron-withdrawing groups may require longer reaction times or fail to react altogether. researchgate.net
For instance, the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with various aniline derivatives in refluxing isopropanol for six hours yields the corresponding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline products in satisfactory yields. rsc.orgacs.org
Table 1: Examples of Amine-Mediated Substitution at the C4 Position
| Reactant 1 | Reactant 2 (Amine) | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2,4-dichloro-6,7-dimethoxyquinazoline | 3-chloro-2-methylaniline | Isopropanol, Reflux, 6h | 2-chloro-N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine | 83% | acs.org |
| 4-chloro-6-bromo-2-phenylquinazoline | N-methylaniline | THF/H₂O, Microwave | N-((6-bromo-2-phenylquinazolin-4-yl)(methyl)amino)phenyl | 91% | researchgate.net |
| 4-chloro-6-bromo-2-phenylquinazoline | 4-fluoro-N-methylaniline | THF/H₂O, Microwave | N-((6-bromo-2-phenylquinazolin-4-yl)(methyl)amino)-4-fluorophenyl | 79% | researchgate.net |
Mechanistic Aspects of SNAr Reactions on the Quinazoline Ring
The nucleophilic aromatic substitution (SNAr) on the quinazoline ring proceeds via a well-established two-step addition-elimination mechanism. mdpi.comnih.govnih.gov The reaction is initiated by the nucleophilic attack of an amine on the electron-deficient C4 carbon of the quinazoline ring. nih.govacs.org This step disrupts the aromaticity of the heterocyclic ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.comnih.gov
The presence of the nitrogen atoms within the quinazoline ring acts as electron-withdrawing groups, which stabilize this anionic intermediate and facilitate its formation. nih.gov In the second step, the aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product. nih.gov
Theoretical studies using Density Functional Theory (DFT) on 2,4-dichloroquinazoline (B46505) have provided insights into the regioselectivity of this reaction. researchgate.netresearchgate.net These calculations reveal that the C4 carbon has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) compared to the C2 carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. researchgate.netresearchgate.net This inherent electronic property explains the observed regioselectivity for substitution at the C4 position, which has a lower activation energy for nucleophilic attack. researchgate.netresearchgate.net
Functional Group Transformations at the C2 Position of Quinazoline Derivatives
While the C4 position is highly reactive towards SNAr, the C2 position, particularly when substituted with a dimethylamino group, presents different reactivity challenges. The dimethylamino group is generally considered a poor leaving group due to the high basicity of the corresponding dimethylamide anion. Its displacement typically requires prior activation.
One effective strategy for activating the C2-dimethylamino group is through quaternization. Reaction of a 2-(dimethylamino)quinazoline with an alkylating agent, such as methyl iodide, converts the dimethylamino group into a trimethylammonio group (-N(CH₃)₃⁺). This quaternary ammonium (B1175870) salt is a significantly better leaving group. For example, quinazolin-4-yltrimethylammonium chloride was found to be approximately 700 times more reactive towards hydroxide (B78521) ions than 4-chloroquinazoline at 20°C, demonstrating the enhanced reactivity upon quaternization. This allows for subsequent nucleophilic substitution reactions to occur at the C2 position, enabling the introduction of other functional groups.
General methods for N-dealkylation of amines, which involve the removal of an N-alkyl group, also represent a potential transformation pathway, although specific applications to 2-(dimethylamino)quinazolines are less commonly detailed.
Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they have been successfully applied to halogenated quinazolines to create diverse derivatives.
Suzuki-Miyaura Coupling Applications in Quinazoline Chemistry
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of its reagents.
In quinazoline chemistry, the Suzuki-Miyaura coupling is applied to introduce aryl or vinyl substituents, typically at a halogenated position. Halogenated quinazolines serve as key synthetic intermediates for these transformations. While the reactivity order for halogens in such couplings is generally C-I > C-Br >> C-Cl, allowing for selective reactions, conditions can be optimized to facilitate the coupling of chloroquinazolines. For example, the Suzuki-Miyaura coupling of 4-chloro-2-methyl-quinazoline with 2-methoxy-1-naphthylboronic acid has been successfully demonstrated. This establishes a clear precedent for applying this methodology to 4-chloro-N,N-dimethylquinazolin-2-amine to synthesize C4-aryl or C4-vinyl derivatives.
Table 2: Example of Suzuki-Miyaura Coupling on a Chloroquinazoline
| Reactant 1 | Reactant 2 | Catalyst System | Product | Source |
|---|---|---|---|---|
| 4-chloro-2-methyl-quinazoline | 2-methoxy-1-naphthylboronic acid | Pd(PPh₃)₄ | 2-methyl-4-(2-methoxy-1-naphthyl)quinazoline |
Buchwald-Hartwig Amination Analogues for Quinazoline Derivatization
The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, providing a robust method for the palladium-catalyzed formation of C-N bonds between aryl halides and amines. This reaction has significantly expanded the ability to synthesize aryl amines under relatively mild conditions, overcoming the limitations of older methods.
The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. This methodology is applicable to chloroquinazolines for the synthesis of N-substituted aminoquinazolines. The development of specialized phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of these reactions, allowing for the coupling of a wide variety of amines with aryl chlorides. The application of Buchwald-Hartwig amination to this compound offers a powerful and versatile alternative to the classical SNAr for constructing a diverse array of C4-amino derivatives.
Advanced Spectroscopic and X Ray Crystallographic Investigations for Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination and Conformational AnalysisThere is no published X-ray crystal structure for 4-chloro-N,N-dimethylquinazolin-2-amine. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing is unavailable.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
A single-crystal X-ray diffraction analysis would be the definitive method to determine the three-dimensional arrangement of this compound molecules in the solid state. This technique would reveal the crystal system, space group, and unit cell dimensions.
The analysis of the crystal packing would focus on identifying the various non-covalent interactions that stabilize the crystal lattice. For a molecule with the structure of this compound, the following interactions would be anticipated:
Hydrogen Bonding: Although the N,N-dimethylamino group does not possess a hydrogen atom for conventional hydrogen bonding as a donor, the nitrogen atoms of the quinazoline (B50416) ring system could potentially act as hydrogen bond acceptors. If co-crystallized with a suitable hydrogen bond donor solvent, intermolecular hydrogen bonds could be observed. In an unsolvated crystal, weak C-H···N or C-H···Cl interactions might be present.
Pi-Pi Stacking: The planar quinazoline ring system is a prime candidate for π-π stacking interactions. These interactions would likely involve the parallel or offset arrangement of the aromatic rings of adjacent molecules, contributing significantly to the stability of the crystal packing. The centroid-to-centroid distance between stacked rings would be a key parameter to characterize this interaction, typically in the range of 3.3 to 3.8 Å.
Halogen Bonding: The chlorine atom at the 4-position could participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as a nitrogen atom from a neighboring molecule.
A representative data table that would be generated from such a study is presented below.
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |
| Hydrogen Bonding | C-H···N | Data not available | Data not available |
| Pi-Pi Stacking | Quinazoline Ring ↔ Quinazoline Ring | Data not available | Data not available |
| Halogen Bonding | C-Cl···N | Data not available | Data not available |
Analysis of Dihedral Angles and Molecular Conformation in the Solid State
The solid-state conformation of this compound would be determined from the atomic coordinates obtained through X-ray crystallography. Key conformational features would be described by a series of dihedral angles.
Of particular interest would be:
The planarity of the quinazoline ring system. Deviations from planarity would be quantified by calculating the dihedral angles within the fused rings.
The orientation of the N,N-dimethylamino group relative to the quinazoline ring. The dihedral angle between the plane of the quinazoline ring and the C-N-C plane of the dimethylamino group would define its rotational position. Steric hindrance between the methyl groups and the quinazoline ring would influence this conformation.
A summary of key dihedral angles would typically be presented in a table similar to the one below.
| Dihedral Angle | Atoms Involved | Angle (°) |
| Quinazoline Ring Planarity | e.g., N1-C2-N3-C4 | Data not available |
| Dimethylamino Group Orientation | e.g., C(ring)-C(amine)-N-C(methyl) | Data not available |
Chromatographic Techniques for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) for Compound Characterization
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its separation from reaction mixtures or impurities. A validated HPLC method would provide reliable data on the compound's identity and purity.
A typical reversed-phase HPLC method would be developed, likely involving:
Stationary Phase: A C18 column is a common choice for non-polar to moderately polar compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any impurities with different polarities.
Detection: A UV detector would be suitable for this compound due to the UV-absorbing quinazoline chromophore. The detection wavelength would be set at the λmax of the compound to ensure maximum sensitivity.
The characterization of the compound by HPLC would involve determining its retention time under specific chromatographic conditions. Purity assessment would be performed by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
An example of a data table summarizing the HPLC method parameters and results is provided below.
| Parameter | Value |
| Chromatographic Conditions | |
| Column | e.g., C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | e.g., 0.1% Formic acid in Water |
| Mobile Phase B | e.g., Acetonitrile |
| Gradient | Data not available |
| Flow Rate | e.g., 1.0 mL/min |
| Injection Volume | e.g., 10 µL |
| Detection Wavelength | Data not available |
| Results | |
| Retention Time | Data not available |
| Purity (Peak Area %) | Data not available |
Theoretical and Computational Chemistry Studies of 4 Chloro N,n Dimethylquinazolin 2 Amine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, offer a detailed view of molecular properties that are often difficult to probe experimentally.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the three-dimensional structure of molecules. nih.gov By optimizing the molecular geometry, researchers can determine the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. nih.govarxiv.org This process involves calculating bond lengths, bond angles, and dihedral angles. nih.gov For quinazoline (B50416) derivatives, DFT methods, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to obtain accurate structural parameters. nih.govresearchgate.netresearchgate.net
Table 1: Representative DFT Calculation Parameters for Organic Molecules
| Parameter | Method/Basis Set | Application |
|---|---|---|
| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | Determination of stable conformation |
| Electronic Properties | DFT/B3LYP/6-31G(d,p) | Analysis of electron density and charge distribution |
This table is illustrative and shows typical methods used in DFT studies of organic molecules.
Time-Dependent DFT (TD-DFT) for Electronic Excitations and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the response of electrons to time-dependent electromagnetic fields, such as light. researchgate.net This method is particularly effective for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). mdpi.com
For quinazoline derivatives, TD-DFT calculations can help to understand their photophysical properties. The method can identify the nature of the electronic transitions, such as n→π* or π→π*, which are characteristic of molecules containing heteroatoms and conjugated systems. mdpi.com Comparing the computationally predicted spectrum with experimental data serves to validate the chosen theoretical model. mdpi.com
Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net
From the HOMO and LUMO energies, several quantum chemical reactivity descriptors can be calculated to further characterize the molecule's behavior. nih.gov
Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. researchgate.net |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. nih.gov |
The Fukui function is another important local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are powerful computational techniques that allow for the study of complex biological systems at an atomic level. These approaches are invaluable for drug discovery, providing insights into how a potential drug molecule interacts with its biological target.
Molecular Docking for Ligand-Target Interaction Prediction and Mechanistic Insight
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This technique is widely used in drug design to screen virtual libraries of compounds and to understand the mechanism of action of a drug molecule. For derivatives of quinazoline, docking studies can predict how they might interact with the active site of a target enzyme or receptor. nih.gov
The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a binding energy score (in kcal/mol). researchgate.netnih.gov Lower binding energies typically indicate a more stable and favorable interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov These insights are crucial for structure-activity relationship (SAR) studies and for optimizing the lead compound to improve its potency and selectivity. nih.gov
Table 3: Typical Interactions Analyzed in Molecular Docking Studies
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |
Molecular Dynamics Simulations for Conformational Space Exploration and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of the ligand and the protein, providing insights into the stability and dynamics of the ligand-receptor complex. nih.govnih.gov
For a ligand like a 4-chloro-N,N-dimethylquinazolin-2-amine derivative, MD simulations can be used to:
Assess the stability of the binding pose predicted by molecular docking.
Analyze the flexibility of the ligand and the protein upon binding.
Calculate the binding free energy with greater accuracy.
Identify key residues that are crucial for the binding and stability of the complex. nih.gov
Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored during the simulation to evaluate the stability of the system. nih.gov A stable RMSD suggests that the complex has reached equilibrium.
Structure-Activity Relationship (SAR) Studies for Rational Compound Design
The quinazoline scaffold is recognized in medicinal chemistry as a "privileged" structure due to its ability to bind to a wide variety of biological targets with high affinity. nih.govmdpi.com The 4-anilinoquinazoline (B1210976) moiety, in particular, has been a cornerstone for the development of potent enzyme inhibitors. nih.gov Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new therapeutic agents, providing critical insights into how specific structural modifications on the quinazoline core influence biological activity. These studies are essential for optimizing potency, selectivity, and pharmacokinetic properties of new compounds, including derivatives of this compound.
The process of rational drug design for quinazoline derivatives often involves extensive SAR exploration. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a major class of anticancer agents, specific structural features of the quinazoline core are known to be critical for activity. nih.govnih.gov SAR studies have revealed that the nitrogen atoms at positions 1 (N-1) and 3 (N-3) of the quinazoline ring are crucial for binding to the hinge region of the kinase domain. nih.gov Specifically, the N-1 atom often forms a key hydrogen bond with a methionine residue (Met793 in EGFR), which anchors the inhibitor in the ATP-binding pocket. nih.gov
Substitutions at various positions on the quinazoline ring dramatically modulate the compound's efficacy. The C-4 position is particularly significant, and modifications here are a primary strategy for enhancing inhibitory potential. The introduction of an anilino group at C-4, as seen in first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib, proved to be a major breakthrough. nih.govnih.gov Further SAR studies have explored replacing the aniline (B41778) with other moieties, such as thiophene-2-ylmethanamine, to increase conformational flexibility and activity. nih.gov
The C-6 and C-7 positions of the quinazoline core are also key sites for modification. The introduction of small, electron-donating groups, such as methoxy (B1213986) groups (-OCH₃), at these positions often leads to a significant increase in potency. nih.govmdpi.com This is exemplified in compounds like erlotinib, which features 6,7-bis(2-methoxyethoxy) substitution. nih.gov These groups extend into a specific region of the binding site, potentially improving the electronic density on the quinazoline core and enhancing interactions. mdpi.com
In contrast, the C-2 position offers another avenue for structural diversification. While many potent inhibitors are unsubstituted at this position, introducing small groups can influence activity and selectivity. In the context of this compound, the dimethylamine (B145610) group at C-2 represents a key structural feature whose impact would be evaluated through SAR studies against a specific biological target.
The following table summarizes general SAR principles for quinazoline derivatives based on extensive research in the field, particularly for kinase inhibition.
| Position on Quinazoline Ring | Type of Substituent | General Impact on Activity | Example Compound(s) |
| N-1 | Unsubstituted Nitrogen | Forms critical hydrogen bond with hinge region of kinases (e.g., Met793 in EGFR). nih.gov | Gefitinib, Erlotinib |
| C-2 | Small alkyl/amino groups | Can modulate selectivity and potency. nih.gov | This compound |
| N-3 | Unsubstituted Nitrogen | Can form water-mediated hydrogen bonds (e.g., with Thr766, Thr830 in EGFR). nih.gov | Gefitinib, Erlotinib |
| C-4 | Substituted anilino or other aryl groups | Key for affinity and selectivity; interacts with the hydrophobic pocket. nih.gov | Erlotinib, Lapatinib |
| C-6, C-7 | Small, electron-donating groups (e.g., -OCH₃) | Generally increases potency by enhancing electronic density and forming additional interactions. nih.govmdpi.com | Erlotinib |
These established SAR principles provide a robust framework for the rational design of novel compounds. By systematically modifying the substituents at the C-2, C-4, and other positions of the quinazoline core and evaluating their biological effects, researchers can develop new derivatives with improved therapeutic profiles.
Cheminformatics and Data Mining in Quinazoline Research
Cheminformatics, an interdisciplinary field that combines chemistry, computer science, and data science, has become an indispensable tool in modern drug discovery. researchgate.netejbi.org It involves the use of computational methods to analyze, predict, and optimize the properties of chemical compounds, thereby accelerating the identification of promising drug candidates. ejbi.org In the context of quinazoline research, cheminformatics and data mining play a pivotal role in navigating the vast chemical space and understanding complex structure-activity relationships. researchgate.net
One of the most widely used computational techniques is molecular docking . nih.gov This method predicts the preferred orientation and binding affinity of a ligand (such as a quinazoline derivative) when bound to the active site of a biological target, like an enzyme or receptor. researchgate.net For quinazoline-based EGFR inhibitors, docking studies are routinely performed to understand how different derivatives interact with key amino acid residues in the ATP-binding pocket. nih.govnih.gov These simulations can accurately predict crucial interactions, such as the hydrogen bond between the quinazoline N-1 and the hinge region of the kinase, guiding the design of more potent inhibitors. nih.govnih.gov
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex. nih.govnih.gov While docking provides a static snapshot, MD simulations can model the movement of atoms and molecules over time, providing insights into the stability of the binding pose and the role of solvent molecules. nih.govacs.org This technique is valuable for confirming the stability of interactions predicted by docking and for calculating binding free energies, which can provide a more accurate estimation of a compound's potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another key area of cheminformatics. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By analyzing a dataset of quinazoline derivatives with known activities, researchers can build predictive models based on molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These models can then be used to virtually screen large compound libraries and prioritize new, un-synthesized quinazoline derivatives for further investigation.
Data mining of large chemical and biological databases is also crucial. ejbi.org Researchers can search databases like PubChem, ChEMBL, and others to identify existing quinazoline compounds, their known biological activities, and associated patents. This allows scientists to avoid redundant synthesis efforts and to identify novel scaffolds or starting points for new drug design projects.
The table below outlines some of the key cheminformatics applications used in the study of quinazoline derivatives.
| Computational Method | Application in Quinazoline Research | Key Insights Provided |
| Molecular Docking | Predicting binding modes and affinities of quinazoline derivatives in target proteins (e.g., EGFR, VEGFR2). nih.govmdpi.com | Identification of key binding interactions (H-bonds, hydrophobic contacts); ranking of potential inhibitors. nih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes over time; calculating binding free energy. nih.govnih.gov | Confirmation of docking poses; understanding the dynamic nature of the binding pocket; refined potency estimation. nih.gov |
| QSAR Modeling | Developing predictive models for the biological activity of new quinazoline derivatives. researchgate.net | Guiding lead optimization by predicting the activity of virtual compounds; identifying key molecular properties for activity. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | Creating templates for virtual screening to find novel quinazoline scaffolds. |
| Data Mining | Searching chemical and biological databases for existing quinazoline compounds and associated data. ejbi.org | Discovery of starting points for synthesis; analysis of patent landscapes; identification of known biological targets. |
Through the integrated use of these computational tools, the design and discovery process for new quinazoline-based compounds is significantly enhanced, allowing for a more rational, efficient, and data-driven approach to developing next-generation therapeutic agents. researchgate.net
Mechanistic Biological and Pharmacological Research Applications
Target-Specific Modulation and Mechanistic Insights
The versatility of the 4-chloro-N,N-dimethylquinazolin-2-amine structure allows for its modification to interact with a range of biological targets. This has led to in-depth studies to understand its influence on specific enzymes, receptors, and cellular pathways.
Enzyme Inhibition Studies
Derivatives of this compound have been investigated for their ability to inhibit various enzymes critical in disease pathogenesis. The core structure serves as a template for designing potent and selective inhibitors.
Kinases: The quinazoline (B50416) scaffold is a well-established framework for the development of kinase inhibitors. While specific studies on this compound itself are part of broader derivative explorations, the general class of quinazolines is known to target kinases involved in cell signaling pathways.
Cholinesterases: Research into quinazoline derivatives has included their evaluation as cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases.
PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. Quinazoline-based compounds have been explored for their PARP-1 inhibitory potential.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. The quinazoline structure is related to known DHFR inhibitors like methotrexate, and derivatives are often screened for this activity. bldpharm.com
Receptor Binding and Antagonist/Agonist Activity
The interaction of this compound derivatives with cellular receptors has been a subject of pharmacological investigation, particularly in the central nervous system.
5-HT2A Receptor: Certain quinazoline derivatives have been synthesized and evaluated for their binding affinity and functional activity at serotonin (B10506) receptors, including the 5-HT2A subtype. This line of research is pertinent to the development of antipsychotic and anxiolytic drugs.
Modulation of Cellular Pathways
Beyond direct enzyme or receptor interaction, research has delved into how compounds derived from this compound can influence complex cellular processes.
Apoptosis Induction: A significant area of cancer research involves the screening of novel compounds for their ability to induce programmed cell death, or apoptosis, in cancer cells. Various quinazoline derivatives have demonstrated pro-apoptotic effects through the activation of intrinsic and extrinsic pathways.
Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed by tubulin polymerization, is a validated target for anticancer drugs. Some quinazoline-based compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
In Vitro Biological Screening Methodologies
To elucidate the biological activities of this compound and its analogs, a range of in vitro screening methods are employed. These assays are fundamental in the early stages of drug discovery.
Cell-Based Assays for Cellular Pathway Perturbation
Cell-based assays are instrumental in understanding how a compound affects cellular functions and pathways in a more physiologically relevant context than biochemical assays alone.
Caspase Activation: To confirm apoptosis induction, assays measuring the activity of caspases, the key executioner enzymes of apoptosis, are commonly used. Increased caspase activity in cells treated with quinazoline derivatives provides evidence of their pro-apoptotic mechanism.
Growth Inhibition: Standard assays, such as the MTT or SRB assay, are used to quantify the cytotoxic or cytostatic effects of compounds on cell proliferation and viability. These are often the first step in screening for potential anticancer agents.
Application in Various Cancer Cell Lines for Antiproliferative Activity Assessment
The antiproliferative activity of compounds derived from this compound has been evaluated against a panel of human cancer cell lines to assess their spectrum of activity.
The following table summarizes the application of this compound's derivatives in assessing antiproliferative activity across various cancer cell lines.
| Cell Line | Cancer Type |
| HepG2 | Hepatocellular Carcinoma |
| MCF-7 | Breast Adenocarcinoma |
| HCT-116 | Colorectal Carcinoma |
| T98G | Glioblastoma |
| A549 | Lung Carcinoma |
| T47D | Breast Ductal Carcinoma |
| HT-29 | Colorectal Adenocarcinoma |
| Caco-2 | Colorectal Adenocarcinoma |
These studies are crucial for identifying lead compounds with potent and selective anticancer properties, paving the way for further preclinical development. The data generated from these in vitro screenings provide valuable insights into the structure-activity relationships of the quinazoline class of compounds.
Elucidation of Molecular Mechanisms of Biological Action
Extensive literature searches did not yield specific studies detailing the molecular mechanisms of biological action for the compound This compound . While the broader class of quinazoline derivatives has been the subject of considerable research, leading to the development of various therapeutic agents, this particular compound has not been a specific focus of published mechanistic studies.
Research on structurally related quinazoline compounds provides some context for the potential, yet unproven, biological activities of This compound . For instance, various substituted quinazolines have been investigated for their roles as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov These activities are often attributed to the quinazoline scaffold's ability to fit into the ATP-binding pocket of these enzymes.
Furthermore, studies on other quinazoline derivatives have explored their potential as anti-inflammatory, anticancer, and antimalarial agents. nih.govderpharmachemica.com For example, certain 2,4-diaminoquinazolines have been evaluated for their antitumor properties, with investigations into their ability to bind to DNA. semanticscholar.orgresearchgate.net Similarly, 4-aminoquinoline (B48711) derivatives, which share a related nitrogen-containing heterocyclic structure, have been the focus of structure-activity relationship (SAR) studies for antiplasmodial activity. nih.gov
It is important to emphasize that these findings relate to the broader class of quinazolines and not specifically to This compound . The specific biological targets and molecular pathways modulated by this compound remain unelucidated in the available scientific literature. There is no published data regarding its binding affinities, enzyme inhibition constants (e.g., IC₅₀), or effects on specific cellular signaling cascades.
Consequently, no detailed research findings or data tables on the molecular mechanisms of This compound can be presented. The compound may have been synthesized as a chemical intermediate for the creation of more complex molecules, but its own biological activity has not been a subject of in-depth investigation in the reviewed literature. researchgate.net
Applications As Synthetic Intermediates and in Advanced Chemical Synthesis
Role as Precursors for Complex Heterocyclic Systems
The quinazoline (B50416) ring is recognized as a "privileged scaffold" in medicinal chemistry, and the 4-chloro substituent on this framework is a key functional handle for elaboration. The carbon atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic attack, facilitating the synthesis of a wide array of more complex heterocyclic systems. nih.govmdpi.com This reactivity is central to its role as a synthetic intermediate.
The most common transformation involves the regioselective nucleophilic aromatic substitution (SNAr) of the C4-chloro group. mdpi.com This reaction allows for the introduction of various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. A primary application is in the synthesis of 4-aminoquinazoline derivatives, which are prevalent in many biologically active compounds. nih.govmdpi.com For instance, the reaction of 4-chloroquinazolines with primary or secondary amines is a widely used method to produce substituted 4-aminoquinazolines. nih.govnih.gov Microwave-assisted N-arylation reactions of 4-chloroquinazolines with various anilines have been shown to be highly efficient, yielding libraries of 4-anilinoquinazolines. nih.gov
The versatility of the 4-chloro group as a leaving group enables the construction of fused heterocyclic systems. Through carefully designed reaction sequences, the quinazoline core can be annulated with other rings, leading to polycyclic structures with unique three-dimensional shapes and biological properties. The reactivity of the chloro-substituent allows for sequential reactions, where different functionalities can be introduced at various positions on the quinazoline scaffold, further expanding its synthetic utility. osti.gov
| Reaction Type | Nucleophile/Reagent | Resulting Heterocyclic System | Significance |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines | 4-Aminoquinazoline Derivatives | Core structure in numerous bioactive molecules. mdpi.com |
| N-Arylation (Microwave-assisted) | Substituted Anilines | 4-Anilinoquinazoline (B1210976) Derivatives | Efficient synthesis of compound libraries for screening. nih.gov |
| Suzuki Coupling | Arylboronic Acids | 4-Arylquinazoline Derivatives | Formation of C-C bonds to create biaryl structures. |
| Buchwald-Hartwig Amination | Amides, Carbamates | N-Substituted 4-Aminoquinazolines | Broadens the scope of accessible nitrogen-linked substituents. |
Utilization as a Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of structurally diverse compounds, known as a chemical library. nih.gov The efficiency of this process relies on using a central molecular framework, or scaffold, to which various "building blocks" can be systematically attached. 4-chloro-N,N-dimethylquinazolin-2-amine is an ideal scaffold for this purpose.
The quinazoline core serves as the rigid and predictable foundation of the library. The reactive C4-chloro group acts as a key point of diversification. By reacting the scaffold with a collection of different amines, alcohols, or thiols, a library of compounds with varying substituents at the 4-position can be quickly synthesized. nih.gov This parallel synthesis approach allows for the creation of hundreds or thousands of related compounds in a short period.
For example, a library can be constructed by reacting this compound with a set of 100 different primary amines. This single-step reaction would yield a library of 100 distinct 4-(alkylamino)-N,N-dimethylquinazolin-2-amines. Further modification at other positions on the quinazoline ring, if desired, could exponentially increase the size and diversity of the library. This approach has been successfully used to prepare libraries of quinazoline-based compounds for screening against various biological targets. nih.gov The 4-aminoquinoline (B48711) scaffold, a related structure, has also been widely used as a platform for building new therapeutic agents. frontiersin.org
| Component | Description | Example |
|---|---|---|
| Scaffold | The core molecular framework. | This compound |
| Point of Diversification | The reactive site on the scaffold. | C4-Chloro group |
| Building Blocks (R-NH2) | A collection of diverse reagents to be attached. |
|
| Resulting Library | A set of new compounds with shared core and diverse side chains. | A library of 4-(substituted amino)-N,N-dimethylquinazolin-2-amines. |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability
The synthesis of quinazoline (B50416) derivatives has been a subject of intense research, with a significant shift towards green and sustainable chemistry. benthamdirect.com Traditional methods often involve multiple steps and the use of harsh reagents. frontiersin.org Future efforts for synthesizing 4-chloro-N,N-dimethylquinazolin-2-amine and its analogues will likely focus on methodologies that improve efficiency, reduce environmental impact, and enhance atom economy.
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, are highly efficient and atom-economical. frontiersin.orgbenthamdirect.com The development of novel MCRs for the one-pot synthesis of complex quinazoline structures from simple precursors is a promising avenue. arabjchem.org
Green Catalysis: Research is moving away from stoichiometric reagents towards catalytic systems. This includes the use of metal-free organocatalysts, such as salicylic (B10762653) acid, and environmentally benign metal catalysts like iron. frontiersin.orgarabjchem.org A study in 2022 detailed a metal-free synthetic method using a salicylic acid-catalyzed oxidative condensation to produce 2-substituted quinazolines with excellent atom economy. frontiersin.org Furthermore, the use of magnetically recoverable nanocatalysts, such as palladium supported on magnetic nanoparticles, allows for easy separation and recycling, aligning with green chemistry principles. frontiersin.org
Sustainable Solvents and Conditions: The use of water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions, often coupled with microwave irradiation, can significantly reduce the environmental footprint of synthetic processes. benthamdirect.commdpi.comnih.gov Microwave-assisted synthesis, in particular, has been shown to rapidly and efficiently produce 4-anilinoquinazolines. nih.gov
| Synthetic Approach | Key Features | Potential Advantages for Quinazoline Synthesis | Reference |
|---|---|---|---|
| Metal-Free Catalysis | Uses organocatalysts like salicylic acid; atmospheric oxygen as oxidant. | Avoids toxic heavy metals, environmentally friendly, high atom economy. | frontiersin.org |
| Magnetic Nanocatalysis | Palladium catalyst on a magnetic support (e.g., Fe₃O₄@SiO₂). | Easy catalyst recovery and reusability (>89% activity after 5 cycles), high yields (82-98%). | frontiersin.org |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Rapid reaction times, efficient, reduced use of organic solvents. | nih.gov |
| Multicomponent Reactions (MCRs) | One-pot reaction of three or more starting materials. | High atom economy, step efficiency, operational simplicity. | frontiersin.orgbenthamdirect.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. springernature.comnih.gov For a compound like this compound, these computational tools offer a powerful means to predict its biological activities, explore structural modifications, and prioritize candidates for synthesis and testing.
Emerging applications in this area include:
Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) models can be developed for a series of quinazoline analogues to predict their inhibitory potential against specific targets. frontiersin.org These models use contour maps to identify which structural features are critical for activity, guiding the rational design of more potent derivatives. frontiersin.org
Virtual Screening and Molecular Docking: AI-powered platforms can screen vast virtual libraries of compounds to identify those likely to bind to a biological target. nih.gov For instance, an E-pharmacophore model based on a known potent quinazoline could be used to screen databases, followed by molecular docking simulations to predict the binding affinity and orientation of hits within the target's active site. frontiersin.orgnih.gov
Predictive Models for ADMET Properties: ML algorithms, particularly deep neural networks (DNNs), are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. springernature.com Applying such models to this compound and its virtual derivatives would enable early-stage filtering of candidates with poor pharmacokinetic profiles, saving time and resources. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties. nih.gov By combining deep reinforcement learning with predictors for biological activity, these systems can explore chemical space to generate novel, synthesizable quinazoline structures with high predicted affinity for a chosen target. nih.gov
Exploration of New Mechanistic Biological Targets beyond Established Pathways
Quinazoline derivatives are famously associated with the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase in cancer therapy. nih.govnih.gov However, the structural versatility of the quinazoline scaffold allows for interaction with a much wider range of biological targets. A key future direction for this compound will be to screen it against emerging and less-conventional targets.
Potential new targets for quinazoline-based compounds include:
Enzymes in DNA Repair and Synthesis: Beyond EGFR, quinazolines have shown inhibitory activity against other cancer-related enzymes such as dihydrofolate reductase (DHFR), poly(ADP-ribose) polymerase (PARP), and tubulin polymerization. nih.gov Some derivatives have demonstrated potent PARP-1 inhibition with IC₅₀ values as low as 13.3 nM. nih.gov
Breast Cancer Resistance Protein (BCRP): Some quinazolines can inhibit BCRP, a protein that contributes to multidrug resistance in cancer by pumping chemotherapeutic drugs out of cells. nih.gov Investigating this activity could lead to new agents that resensitize resistant tumors to existing therapies.
Targets in Neurodegenerative Diseases: Recent studies have explored quinazoline derivatives as multitargeting agents for Alzheimer's disease. nih.gov These compounds have been designed to inhibit human cholinesterase (hChE) and human β-secretase (hBACE-1), enzymes implicated in the disease's pathology. One lead compound demonstrated significant oral bioavailability and the ability to reduce Aβ plaques and Tau protein expression in in-vivo models. nih.gov
Antimicrobial and Antiviral Targets: The quinazoline nucleus is present in compounds with a broad spectrum of antimicrobial and antiviral activities. researchgate.netmdpi.com For example, certain diaminopyrimidine-based quinazolines have shown selective inhibition of prokaryotic DHFR, making them potential antibacterial agents. acs.org Others have been investigated as inhibitors of the Hepatitis C virus (HCV) NS3-4A protease. mdpi.com
| Biological Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Oncology Targets (Non-EGFR) | PARP, DHFR, Tubulin, BCRP, WRN Helicase | Cancer | nih.govnih.gov |
| Neurodegenerative Disease Targets | hChE, hBACE-1 | Alzheimer's Disease | nih.gov |
| Antimicrobial Targets | Prokaryotic DHFR, DNA Gyrase | Bacterial Infections | nih.govacs.org |
| Antiviral Targets | HCV NS3-4A Protease | Viral Infections | mdpi.com |
Challenges and Prospects in Quinazoline-Based Chemical Research
Despite the enormous potential, research on quinazoline-based compounds faces several challenges that must be addressed to translate promising molecules into clinical applications. The future of research on this compound will involve navigating these hurdles while leveraging the inherent strengths of its chemical class.
Challenges:
Selectivity: A primary challenge is designing compounds that are highly selective for their intended target to minimize off-target effects. researchgate.net For kinase inhibitors, achieving selectivity among the highly conserved ATP-binding sites of different kinases is particularly difficult.
Drug Resistance: As seen with EGFR inhibitors, cancer cells can develop resistance through secondary mutations in the target protein. nih.gov A continuous effort is needed to design next-generation inhibitors that can overcome these resistance mechanisms.
Synthetic Complexity: While new synthetic methods are emerging, the creation of highly substituted and complex quinazoline derivatives can still be challenging, requiring multi-step syntheses that may not be suitable for large-scale production. arkat-usa.org
Prospects:
Structural Versatility: The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide variety of biological targets. nih.govnih.gov This flexibility allows for extensive structural modification at multiple positions, providing vast opportunities to fine-tune activity and properties. frontiersin.orgnih.gov
Broad Biological Spectrum: The demonstrated efficacy of quinazolines against a wide range of diseases—from cancer and inflammation to microbial infections and neurodegeneration—ensures that this chemical class will remain a fertile ground for drug discovery. researchgate.netmdpi.comeipublication.com
Agricultural Applications: Beyond medicine, quinazoline derivatives are being explored for use in agriculture as pesticides and herbicides, opening up new avenues for research and commercialization. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-N,N-dimethylquinazolin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,4-dichloroquinazoline with dimethylamine under reflux in a polar aprotic solvent (e.g., THF or DMF) at 60–80°C for 6–12 hours yields the target compound. Optimization of stoichiometry (e.g., 1.2–1.5 equivalents of dimethylamine) and temperature control minimizes side products like bis-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%).
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD analysis reveals planar quinazoline rings with a Cl substituent at position 4 and dimethylamino groups at position 2, showing bond angles of ~120° at the N,N-dimethylamine moiety . Complementary techniques include H/C NMR (e.g., dimethylamino protons at δ 2.8–3.1 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What are the primary pharmacological targets or applications of this compound in early-stage research?
- Methodological Answer : The quinazoline core is associated with kinase inhibition (e.g., EGFR, VEGFR) and apoptosis induction. In vitro assays using cancer cell lines (e.g., MCF-7, HeLa) often employ MTT or ATP-lite luminescence assays at concentrations of 1–50 µM. Dose-response curves (IC values) and selectivity profiling against non-cancerous cells (e.g., HEK293) are critical for evaluating therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Methodological Answer : Systematic modifications at positions 4 (Cl) and 2 (N,N-dimethyl) are explored. For example:
- Position 4 : Replacing Cl with electron-withdrawing groups (e.g., CF) enhances metabolic stability but may reduce solubility.
- Position 2 : Substituting dimethylamine with morpholine or piperazine improves kinase selectivity (e.g., 10-fold lower IC for EGFR mutants) .
- 3D-QSAR models (e.g., CoMFA/CoMSIA) using molecular descriptors (logP, polar surface area) guide rational design .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the Cl atom exhibits high electrophilicity (HOMO energy ≈ -6.2 eV), making it reactive in cross-coupling reactions. Solvent effects (PCM model) and Mulliken charges further refine reactivity predictions .
Q. How can contradictory data on cytotoxicity and metabolic stability be resolved in preclinical studies?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (ATCC-validated) and serum-free media for cytotoxicity assays.
- Metabolic stability assays : Microsomal incubation (human liver microsomes, 1 mg/mL protein) with NADPH cofactor, monitored via LC-MS/MS for parent compound depletion (t calculation) .
Q. What chromatographic techniques separate enantiomers or diastereomers of modified derivatives?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers with baseline separation (R > 1.5). For diastereomers, reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve resolution. Preparative SFC (supercritical CO/methanol) scales up separation for >99% enantiomeric excess .
Q. How do environmental factors (pH, light) affect the stability of this compound in solution?
- Methodological Answer : Accelerated stability studies under ICH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
